molecular formula C10H9BrN2O2 B2531118 methyl 3-amino-5-bromo-1H-indole-2-carboxylate CAS No. 890094-11-8

methyl 3-amino-5-bromo-1H-indole-2-carboxylate

Cat. No.: B2531118
CAS No.: 890094-11-8
M. Wt: 269.098
InChI Key: STGQKSMTFMBFMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

Indole derivatives, including “methyl 3-amino-5-bromo-1H-indole-2-carboxylate”, have immense potential for exploration for newer therapeutic possibilities . Their diverse biological activities make them attractive targets for the development of new drugs . Future research could focus on the synthesis of this compound and investigation of its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-bromo-1H-indole-2-carboxylate typically involves the bromination of methyl 3-amino-1H-indole-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Uniqueness

Methyl 3-amino-5-bromo-1H-indole-2-carboxylate is unique due to the presence of both amino and bromo substituents on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-amino-5-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGQKSMTFMBFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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